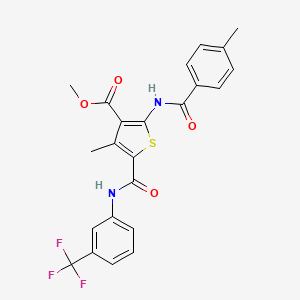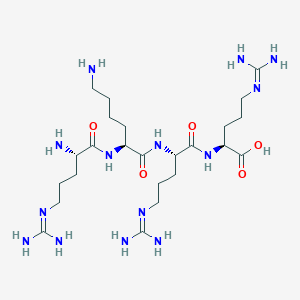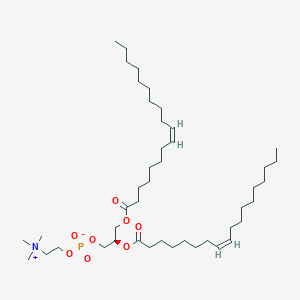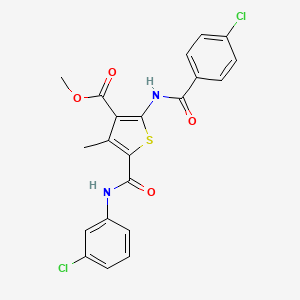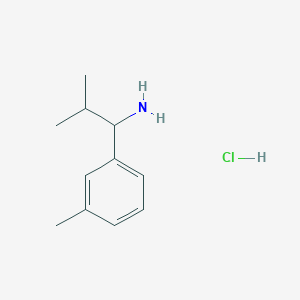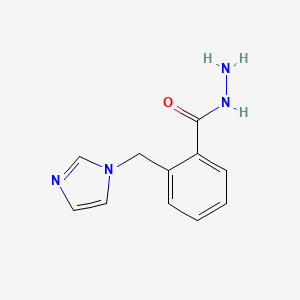
N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)benzamide: is a fluorinated organic compound. It is characterized by the presence of a benzamide group attached to a highly fluorinated octane sulfonyl chain. This compound is notable for its unique chemical properties, including high thermal stability, hydrophobicity, and resistance to chemical degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)benzamide typically involves the following steps:
Fluorination: The starting material, octane, undergoes a fluorination process to introduce fluorine atoms at specific positions, resulting in heptadecafluorooctane.
Sulfonylation: The fluorinated octane is then subjected to sulfonylation using a sulfonyl chloride reagent to form heptadecafluorooctane-1-sulfonyl chloride.
Amidation: Finally, the sulfonyl chloride reacts with benzamide under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Fluorination: Using specialized reactors to ensure uniform fluorination.
Sulfonylation in Controlled Environments: To prevent side reactions and ensure high yield.
Automated Amidation: Utilizing automated systems to control reaction conditions and optimize product purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide moiety, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or thiol group.
Substitution: The fluorinated chain can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound’s stability and unique electronic properties make it useful as a catalyst or catalyst support in various chemical reactions.
Surface Coatings: Its hydrophobic nature is exploited in creating water-repellent coatings for various surfaces.
Biology:
Biomolecular Probes: The compound can be used as a probe in studying protein-ligand interactions due to its distinct fluorinated structure.
Medicine:
Drug Delivery: Its stability and resistance to metabolic degradation make it a candidate for drug delivery systems, particularly for hydrophobic drugs.
Industry:
Electronics: Used in the manufacturing of electronic components due to its thermal stability and insulating properties.
Textiles: Applied in the production of stain-resistant fabrics.
Mécanisme D'action
The mechanism by which N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)benzamide exerts its effects is primarily through its interaction with molecular targets via hydrophobic and van der Waals interactions. The fluorinated chain provides a unique electronic environment that can influence the binding affinity and specificity of the compound to various biological targets. Pathways involved include:
Hydrophobic Interactions: The compound’s hydrophobic nature allows it to interact with hydrophobic pockets in proteins and other biomolecules.
Van der Waals Forces: The extensive fluorination enhances van der Waals interactions, stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Perfluorooctane Sulfonyl Fluoride (PFOSF): Similar in structure but lacks the benzamide group.
Perfluorooctanoic Acid (PFOA): Another fluorinated compound with different functional groups.
Uniqueness:
Enhanced Stability: The presence of both the fluorinated chain and the benzamide group provides enhanced thermal and chemical stability compared to similar compounds.
Versatility: Its ability to participate in various chemical reactions and applications in multiple fields makes it a versatile compound.
Propriétés
Numéro CAS |
87988-75-8 |
|---|---|
Formule moléculaire |
C15H6F17NO3S |
Poids moléculaire |
603.25 g/mol |
Nom IUPAC |
N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)benzamide |
InChI |
InChI=1S/C15H6F17NO3S/c16-8(17,10(20,21)12(24,25)14(28,29)30)9(18,19)11(22,23)13(26,27)15(31,32)37(35,36)33-7(34)6-4-2-1-3-5-6/h1-5H,(H,33,34) |
Clé InChI |
MHVUIICWGZEAKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea](/img/structure/B12066367.png)
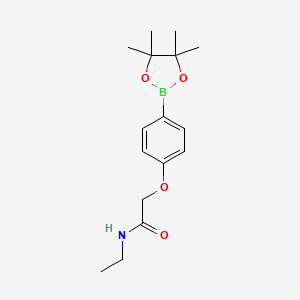
![2-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B12066384.png)
